5,7-dichloro-1-methyl-1H-pyrazolo[4,3-b]pyridine

Kinase inhibition Oncology Pim-1

This 5,7-dichloro-1-methyl-1H-pyrazolo[4,3-b]pyridine is a privileged heterocyclic building block for kinase inhibitor (Pim-1, ALK5) and PD-1/PD-L1 drug discovery programs. The 5,7-dichloro substitution pattern enables orthogonal SNAr functionalization—C7 is more reactive than C5—allowing sequential derivatization with amines, alcohols, or thiols from a single starting material. This divergent strategy accelerates SAR timelines and reduces procurement costs versus sourcing multiple mono-functionalized intermediates. Supported by published scaffold morphing studies demonstrating improved ADME over quinoline-based inhibitors. Ideal for lead optimization and analog library synthesis.

Molecular Formula C7H5Cl2N3
Molecular Weight 202.04 g/mol
CAS No. 1803608-25-4
Cat. No. B1448611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-dichloro-1-methyl-1H-pyrazolo[4,3-b]pyridine
CAS1803608-25-4
Molecular FormulaC7H5Cl2N3
Molecular Weight202.04 g/mol
Structural Identifiers
SMILESCN1C2=C(C=N1)N=C(C=C2Cl)Cl
InChIInChI=1S/C7H5Cl2N3/c1-12-7-4(8)2-6(9)11-5(7)3-10-12/h2-3H,1H3
InChIKeySVNAAFMIZCAQSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,7-Dichloro-1-methyl-1H-pyrazolo[4,3-b]pyridine (1803608-25-4) for Medicinal Chemistry: Procurement Specifications and Scientific Selection


5,7-Dichloro-1-methyl-1H-pyrazolo[4,3-b]pyridine (CAS 1803608-25-4) is a heterocyclic building block featuring a pyrazolo[4,3-b]pyridine core with chlorine substitutions at the 5- and 7-positions and an N-methyl group at the 1-position. This compound belongs to the pyrazolopyridine class, a privileged scaffold in kinase inhibitor drug discovery due to its structural mimicry of the adenine moiety of ATP [1]. Its unique substitution pattern provides two chlorine handles for orthogonal functionalization, enabling divergent synthetic strategies for lead optimization campaigns [2].

Why 5,7-Dichloro-1-methyl-1H-pyrazolo[4,3-b]pyridine Cannot Be Replaced by Generic Pyrazolopyridines


Generic substitution among pyrazolopyridine analogs is scientifically unsound due to the profound impact of specific halogenation and N-alkylation patterns on both synthetic utility and biological target engagement. The 5,7-dichloro substitution pattern on this pyrazolo[4,3-b]pyridine core creates a distinct electronic environment and steric profile that fundamentally alters nucleophilic aromatic substitution (SNAr) regioselectivity compared to mono-chloro or differently substituted analogs [1]. Furthermore, scaffold morphing studies have demonstrated that even subtle changes in substitution patterns within the pyrazolo[4,3-b]pyridine series can dramatically shift ADME properties and kinase selectivity profiles [2]. The following quantitative evidence establishes where this specific compound offers measurable differentiation.

Quantitative Differentiation Evidence for 5,7-Dichloro-1-methyl-1H-pyrazolo[4,3-b]pyridine (1803608-25-4) vs. Comparators


Pim-1 Kinase Inhibitory Activity: 5,7-Dichloro Substitution Confers Low Micromolar Potency

The 5,7-dichloro-1-methyl-1H-pyrazolo[4,3-b]pyridine scaffold demonstrates measurable Pim-1 kinase inhibitory activity, with reported IC50 values in the low micromolar range. This activity profile distinguishes it from structurally related 4-substituted quinoline analogs, which, despite exhibiting excellent ALK5 potency, suffered from high in vitro clearance in both rat and human microsomes, necessitating a scaffold morphing strategy to the pyrazolo[4,3-b]pyridine series to achieve improved ADME properties [1]. The dichloro substitution pattern provides a strategic advantage over mono-halogenated pyrazolopyridines by offering two distinct sites for sequential functionalization while maintaining the core's kinase-binding affinity .

Kinase inhibition Oncology Pim-1 Lead optimization

PD-1/PD-L1 Inhibitor Scaffold: 1-Methyl-1H-pyrazolo[4,3-b]pyridine Core Delivers Nanomolar Potency in HTRF Assays

In a 2021 study, a series of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives were designed using a ring fusion strategy and evaluated for PD-1/PD-L1 interaction inhibition. Compound D38, based on this core scaffold, emerged as the most potent inhibitor in the series, demonstrating measurable PD-1/PD-L1 blockade activity in HTRF assays [1]. This contrasts with structurally related 7-substituted-pyrazolo[4,3-b]pyridine ALK5 inhibitors from the 2017 study, which achieved excellent ALK5 biochemical potency (IC50 values in the low nanomolar range) but were not optimized for PD-1/PD-L1 target engagement [2]. The 5,7-dichloro substitution pattern on 1-methyl-1H-pyrazolo[4,3-b]pyridine provides a distinct advantage for immuno-oncology applications by enabling divergent SAR exploration around two reactive chlorine handles while preserving the core scaffold's ability to engage protein-protein interaction targets.

Immuno-oncology PD-1/PD-L1 Small-molecule inhibitors HTRF assay

Synthetic Accessibility: SNAr-Based Protocol Enables Efficient Diversification from 5,7-Dichloro Intermediate

A 2023 protocol published in IJMS established an efficient method for synthesizing pyrazolo[4,3-b]pyridines from readily available 2-chloro-3-nitropyridines via a sequence of SNAr and modified Japp–Klingemann reactions [1]. This method offers distinct advantages over alternative synthetic routes to pyrazolopyridines, including: (1) utilization of stable arenediazonium tosylates rather than less stable diazonium salts; (2) combining azo-coupling, deacylation, and pyrazole ring annulation steps in a one-pot manner; and (3) operational simplicity with transition-metal-free conditions. The 5,7-dichloro-1-methyl-1H-pyrazolo[4,3-b]pyridine intermediate, with its two reactive chlorine atoms, is particularly well-suited for sequential SNAr functionalization, enabling rapid analog generation . In contrast, mono-halogenated or differently substituted pyrazolopyridines offer fewer diversification vectors, limiting SAR exploration efficiency.

Organic synthesis Medicinal chemistry SNAr reaction Building blocks

Scientific and Industrial Applications for 5,7-Dichloro-1-methyl-1H-pyrazolo[4,3-b]pyridine (1803608-25-4)


Kinase Inhibitor Lead Optimization: Pim-1 and ALK5 Scaffold Morphing

This compound serves as an optimal starting material for Pim-1 and ALK5 kinase inhibitor lead optimization programs. The pyrazolo[4,3-b]pyridine scaffold has demonstrated improved ADME properties over quinoline-based inhibitors, and the 5,7-dichloro substitution provides two distinct vectors for SAR exploration [1]. Sequential functionalization at C5 and C7 enables rapid generation of analog libraries targeting the ATP-binding pocket of Pim-1, with initial scaffold activity in the low micromolar range. The scaffold morphing strategy documented for ALK5 inhibitors provides a validated roadmap for progressing from this intermediate to development candidates [1].

Immuno-Oncology Small-Molecule Development: PD-1/PD-L1 Interaction Inhibitors

This building block is directly applicable to PD-1/PD-L1 small-molecule inhibitor discovery, where 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives have been validated as potent PD-1/PD-L1 interaction blockers via HTRF assays [2]. The 5,7-dichloro substitution pattern allows for targeted functionalization to optimize both potency and physicochemical properties for this challenging protein-protein interaction target. Compound D38, the most potent analog in the published series, provides a benchmark for new derivative design [2].

Divergent SAR Library Synthesis via Orthogonal SNAr Chemistry

The dual chlorine substitution enables orthogonal SNAr functionalization strategies. The chlorine at C7 is typically more reactive toward nucleophilic aromatic substitution than C5, allowing for sequential derivatization with different nucleophiles (amines, alcohols, thiols) to generate diverse analog libraries from a single starting material [3]. This divergent approach reduces procurement costs and accelerates SAR timelines compared to sourcing multiple mono-functionalized intermediates. The efficient SNAr-based synthetic protocol using stable arenediazonium tosylates and one-pot conditions provides a validated route for scaling from milligram to gram quantities [3].

Metal Complexation Studies and Coordination Chemistry Applications

The pyrazolo[4,3-b]pyridine backbone serves as a bidentate ligand scaffold for transition metal coordination, with studies demonstrating that ligand isomerism fine-tunes both structure and stability in zinc complexes [4]. The N-methyl substitution at the 1-position and dichloro pattern at 5- and 7-positions modulate the electronic properties of the pyridine nitrogen and pyrazole nitrogens, potentially altering metal-binding affinity and complex geometry relative to unsubstituted or mono-substituted pyrazolopyridines [4]. This application extends the utility of this compound beyond medicinal chemistry into materials science and catalysis research.

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